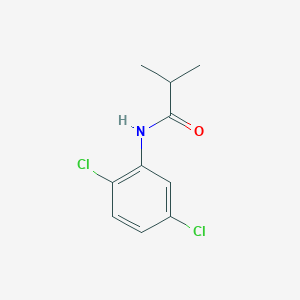

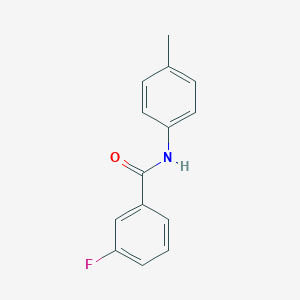

![molecular formula C14H11ClN2O2S B185283 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 348640-05-1](/img/structure/B185283.png)

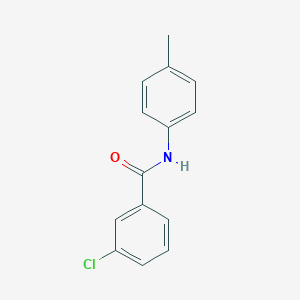

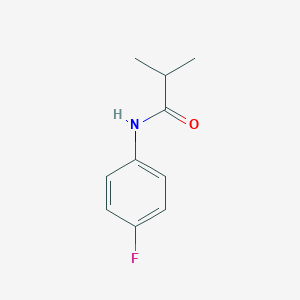

4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

概要

説明

4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C14H11ClN2O2S . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .

Molecular Structure Analysis

The molecular structure of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine has been analyzed using density functional theory (DFT) at the BLYP level . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .Chemical Reactions Analysis

The chemical reactions involving 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine are complex and depend on the specific conditions and reagents used. The compound can participate in various reactions due to the presence of different functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine include its molecular weight, which is 334.78 . Other properties such as melting point, solubility, and stability would need to be determined experimentally.科学的研究の応用

Application in Pharmaceutical Chemistry

- Field : Pharmaceutical Chemistry

- Application Summary : Pyrrole subunit, which is a part of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .

- Results or Outcomes : These analogs are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

Application in Diabetes Treatment

- Field : Medical Research

- Application Summary : Compounds similar to 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine have been found to reduce blood glucose levels .

- Results or Outcomes : The compounds were found to be effective in reducing blood glucose, and may find application in the prevention and treatment of disorders such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Application in Cancer Treatment

- Field : Cancer Research

- Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives, which include 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, have been found to have potent activities against FGFR1, 2, and 3 .

- Results or Outcomes : Among the tested compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Application in Material Science

- Field : Material Science

- Application Summary : The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high resolution X-ray diffraction data . This can be used to understand the electronic structure of the compound, which is crucial in material science for designing new materials .

- Methods of Application : High resolution X-ray diffraction data collected at 100(2) K was used. Multipole refinement based on the Hansen–Coppens formalism coupled with an estimation of anisotropic displacement parameters (ADPs) of hydrogen atoms was performed .

- Results or Outcomes : The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated. The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .

Application in Life Science Research

Safety And Hazards

As with any chemical compound, handling 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine requires appropriate safety measures. These include wearing suitable protective clothing and avoiding contact with skin and eyes . It is also important to avoid the formation of dust and aerosols and to use non-sparking tools .

将来の方向性

The pyrrolo[2,3-b]pyridine scaffold represents a novel scaffold for the development of potent human neutrophil elastase inhibitors . Future research could focus on further modifications of this scaffold to enhance its activity and selectivity. Additionally, the potential applications of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine in life science-related research could be explored further .

特性

IUPAC Name |

4-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-7-12-13(15)6-8-16-14(12)17/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOUGGMZMDZDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429112 | |

| Record name | 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

348640-05-1 | |

| Record name | 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

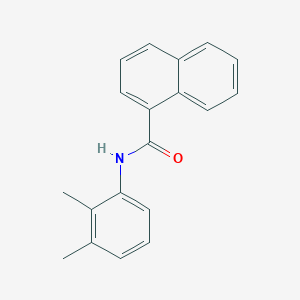

![3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B185210.png)